molecular formula C12H17N3O4 B6604360 2,4-Dinitro-N,N-dipropylaniline CAS No. 54718-72-8

2,4-Dinitro-N,N-dipropylaniline

Cat. No.: B6604360
CAS No.: 54718-72-8
M. Wt: 267.28 g/mol
InChI Key: OFXCRXLTJJLOIB-UHFFFAOYSA-N
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Description

2,4-Dinitro-N,N-dipropylaniline is a chemical compound belonging to the class of dinitroaniline herbicides. These compounds are known for their ability to inhibit microtubule formation in plants, making them effective pre-emergence herbicides for weed control . The compound is characterized by the presence of two nitro groups at the 2 and 4 positions on the aniline ring, and two propyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-N,N-dipropylaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method includes the reaction of 2,4-dinitrochlorobenzene with ammonium acetate under reflux conditions to form 2,4-dinitroaniline. This intermediate is then alkylated using propyl halides under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and selective nitration and alkylation processes. This method reduces the need for intermediate separation and minimizes solvent usage, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-N,N-dipropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dinitro-N,N-dipropylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its effects on microtubule formation in plant cells, providing insights into cell division and growth processes.

    Medicine: Investigated for potential use in developing new herbicides with improved selectivity and reduced environmental impact.

    Industry: Utilized in the formulation of herbicidal products for agricultural use

Mechanism of Action

The primary mechanism of action of 2,4-Dinitro-N,N-dipropylaniline involves the inhibition of microtubule polymerization. The compound binds to tubulin proteins, preventing their assembly into microtubules, which are essential for cell division. This disruption leads to the inhibition of cell growth and division, effectively controlling weed growth .

Comparison with Similar Compounds

Uniqueness: 2,4-Dinitro-N,N-dipropylaniline is unique due to its specific substitution pattern, which provides distinct physicochemical properties and herbicidal activity. Its effectiveness in pre-emergence weed control and relatively slow evolution of resistance in weeds make it a valuable tool in integrated weed management strategies .

Properties

IUPAC Name

2,4-dinitro-N,N-dipropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-3-7-13(8-4-2)11-6-5-10(14(16)17)9-12(11)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXCRXLTJJLOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578038
Record name 2,4-Dinitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54718-72-8
Record name 2,4-Dinitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice cooled solution of 2,4-dinitrofluorobenzene (9.3 g, 50 mmol) and K2CO3 (6.9 g, 50 mmol) in 40 ml NMP was added dropwise dipropylamine (6.07 g, 60 mmol) in 10 ml NMP. After stirring for 1 hr, the reaction mixture was poured into a separatory funnel containing 100 ml water and extracted 3×100 mls with ether. The combined organics were washed with 3×100 ml water, 100 ml brine, dried with anhydrous MgSO4 and concentrated, giving 13.1 g crude product. This material was pure enough to carry on to the next step.
[Compound]
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0 (± 1) mol
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40 mL
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10 mL
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